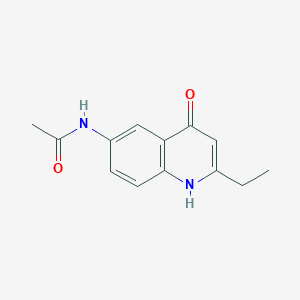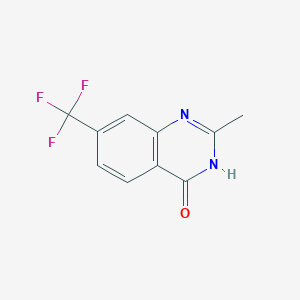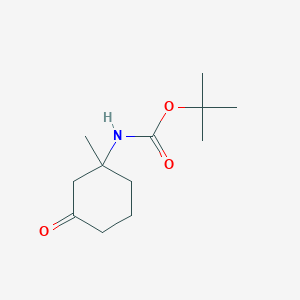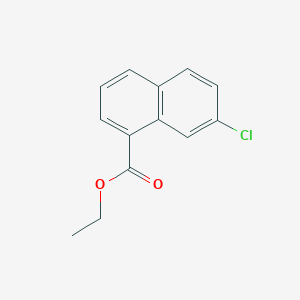
N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the indazole core. Subsequent acetylation and further functionalization yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole: The parent compound with a similar core structure.
1H-Indazole-3-carboxamide: Another derivative with different functional groups.
3H-Indazol-3-one: A related compound with a keto group at the 3-position.
Uniqueness
N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide is unique due to its specific acetyl and oxo functional groups, which confer distinct chemical reactivity and biological activity compared to other indazole derivatives .
Propriétés
Numéro CAS |
62807-51-6 |
|---|---|
Formule moléculaire |
C11H11N3O3 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
N-(1-acetyl-3-oxo-2H-indazol-6-yl)acetamide |
InChI |
InChI=1S/C11H11N3O3/c1-6(15)12-8-3-4-9-10(5-8)14(7(2)16)13-11(9)17/h3-5H,1-2H3,(H,12,15)(H,13,17) |
Clé InChI |
LBBXMCHKIGTXML-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)C(=O)NN2C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Bromo-5-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11878636.png)

![Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]-](/img/structure/B11878648.png)


![7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11878664.png)

![1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone](/img/structure/B11878680.png)
